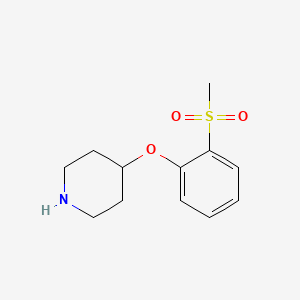
4-(2-(Methylsulfonyl)phenoxy)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methylsulfonyl)phenoxy)piperidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound involves bulk custom synthesis and procurement . The compound is available in both in-stock and backordered forms, indicating its demand in various applications .
化学反応の分析
Types of Reactions
4-(2-(Methylsulfonyl)phenoxy)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted phenoxy compounds.
科学的研究の応用
4-(2-(Methylsulfonyl)phenoxy)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-(Methylsulfonyl)phenoxy)piperidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound’s ability to bind to these enzymes and inhibit their activity is a key aspect of its mechanism of action.
類似化合物との比較
4-(2-(Methylsulfonyl)phenoxy)piperidine can be compared with other similar compounds, such as:
- **2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its methylsulfonyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H17NO3S |
|---|---|
分子量 |
255.34 g/mol |
IUPAC名 |
4-(2-methylsulfonylphenoxy)piperidine |
InChI |
InChI=1S/C12H17NO3S/c1-17(14,15)12-5-3-2-4-11(12)16-10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3 |
InChIキー |
BWLTWURPQMBEBJ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=CC=C1OC2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B13604356.png)
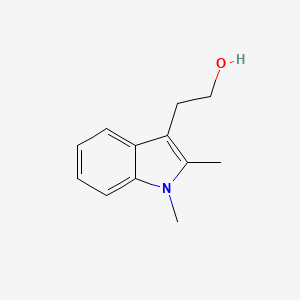
![N-benzyl-2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide](/img/structure/B13604374.png)
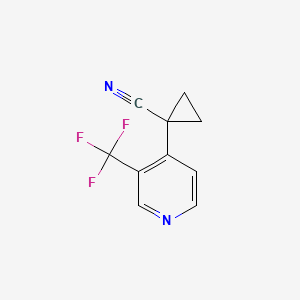
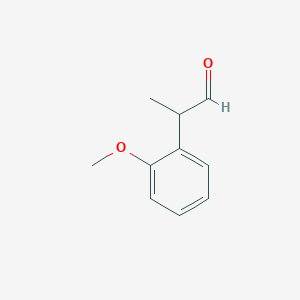
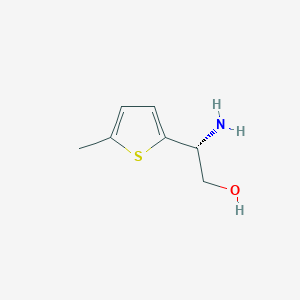
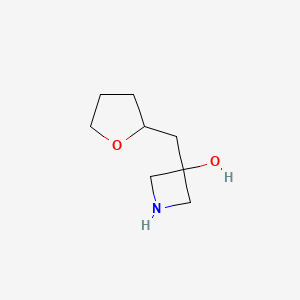
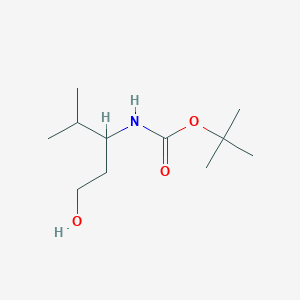
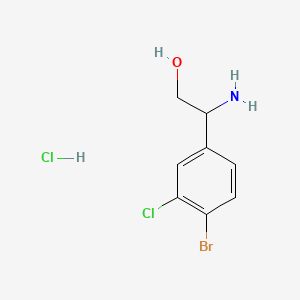
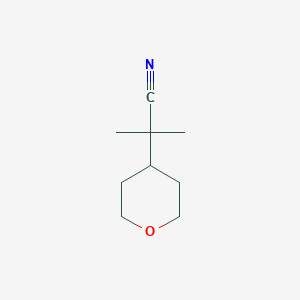
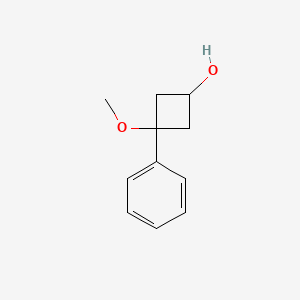
![1-[3-(Difluoromethylsulfanyl)phenyl]ethanone](/img/structure/B13604429.png)
![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)

